4-Formyl-2,5-dimethylthiophene-3-sulfonamide
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Overview
Description
4-Formyl-2,5-dimethylthiophene-3-sulfonamide is a chemical compound with the molecular formula C7H9NO3S2 and a molecular weight of 219.29 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound has gained attention in scientific research due to its potential biological activity and applications in various fields.
Preparation Methods
The synthesis of 4-Formyl-2,5-dimethylthiophene-3-sulfonamide typically involves the following steps:
Chemical Reactions Analysis
4-Formyl-2,5-dimethylthiophene-3-sulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
4-Formyl-2,5-dimethylthiophene-3-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Formyl-2,5-dimethylthiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways involved depend on the specific biological or chemical context.
Comparison with Similar Compounds
4-Formyl-2,5-dimethylthiophene-3-sulfonamide can be compared with other similar compounds, such as:
Properties
IUPAC Name |
4-formyl-2,5-dimethylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S2/c1-4-6(3-9)7(5(2)12-4)13(8,10)11/h3H,1-2H3,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJHCVGWRFKPFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)S(=O)(=O)N)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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